3-Cyclopentyl-1,2-oxazole-5-carboxylic acid
Overview
Description
3-Cyclopentyl-1,2-oxazole-5-carboxylic acid: is a heterocyclic compound with a molecular formula of C9H11NO3 It is characterized by the presence of a cyclopentyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group at the 5-position
Mechanism of Action
Oxazoles
, which include 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid, are a class of organic compounds that contain a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . They are used in various fields, including medicinal chemistry, due to their diverse biological activities.
The mechanism of action of oxazole compounds often involves interactions with biological targets such as enzymes or receptors, leading to changes in cellular processes. The specific targets and mode of action can vary widely depending on the structure of the oxazole compound and its functional groups .
Biochemical pathways
affected by oxazole compounds can also be diverse, ranging from signal transduction pathways to metabolic pathways, depending on the specific targets of the compound .
The pharmacokinetics of oxazole compounds, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition .
The result of action of oxazole compounds can include therapeutic effects in treating diseases, or potentially toxic effects, depending on the compound’s targets, the dose administered, and individual patient factors .
The action environment , including factors such as pH, temperature, and the presence of other substances, can influence the stability, solubility, and bioavailability of oxazole compounds, thereby affecting their efficacy .
Biochemical Analysis
Biochemical Properties
3-Cyclopentyl-1,2-oxazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of certain enzymes involved in metabolic pathways. The nature of these interactions often involves binding to the active site of enzymes, thereby inhibiting or activating their function. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation. Additionally, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to modulate enzyme activity and gene expression makes it a powerful tool in understanding molecular mechanisms in biochemistry .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, although these effects may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation or modulating metabolic pathways. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can influence the activity of enzymes involved in the synthesis and degradation of key metabolites. This interaction can lead to changes in metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. This distribution is crucial for the compound’s efficacy, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® or DAST. The reaction conditions often require a slight excess of the fluorinating agent to achieve high conversion rates . The general synthetic route can be summarized as follows:
- Preparation of β-hydroxy amide precursor.
- Cyclization using Deoxo-Fluor® or DAST under controlled conditions.
- Purification of the resulting this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield cyclopentyl-substituted oxazolines.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amine derivatives for amidation.
Major Products Formed:
Oxidation: Oxazole derivatives with higher oxidation states.
Reduction: Cyclopentyl-substituted oxazolines.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
Chemistry: 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid serves as a versatile scaffold in organic synthesis, enabling the construction of complex molecules through various functionalization reactions .
Biology and Medicine: Oxazole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Comparison with Similar Compounds
3-Cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid: This compound has a similar structure but with a methyl group at the 5-position instead of a carboxylic acid group.
3-Cyclopentyl-1,2-oxazole-4-carboxylic acid: Similar structure with the carboxylic acid group at the 4-position.
Uniqueness: 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-cyclopentyl-1,2-oxazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)8-5-7(10-13-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARRKOGFPADROJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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